Lipophilicity Modulation: Ortho-Fluorine Reduces logP Relative to Non-Fluorinated Analog
2-(2-Fluorophenoxy)-5-(trifluoromethyl)pyridine exhibits a calculated XlogP of 3.7 [1], which is 0.19 log units lower than that of its non-fluorinated comparator, 2-phenoxy-5-(trifluoromethyl)pyridine (LogP = 3.89) [2]. This reduction in lipophilicity, driven by the electron-withdrawing ortho-fluorine, can translate to improved aqueous solubility and reduced non-specific protein binding, potentially enhancing free drug concentration at the target site.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.7 |
| Comparator Or Baseline | 2-Phenoxy-5-(trifluoromethyl)pyridine, LogP = 3.89 |
| Quantified Difference | ΔLogP = -0.19 |
| Conditions | Calculated values; XlogP for target, LogP for comparator. |
Why This Matters
Even small differences in logP can significantly impact solubility, permeability, and pharmacokinetic behavior, making this compound a more balanced lead candidate for optimization campaigns where excessive lipophilicity is a concern.
- [1] Chem960. 2-(2-Fluorophenoxy)-5-(trifluoromethyl)pyridine (694447-35-3): XlogP = 3.7. View Source
- [2] Chemsrc. 2-phenoxy-5-(trifluoromethyl)pyridine (105626-77-5): LogP = 3.89. View Source
